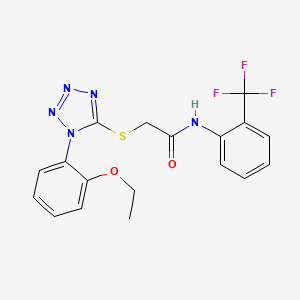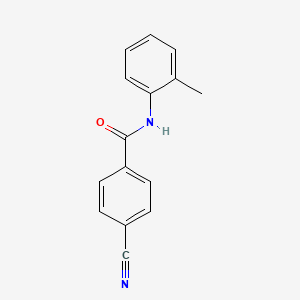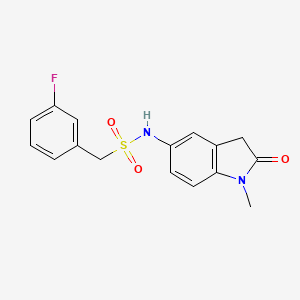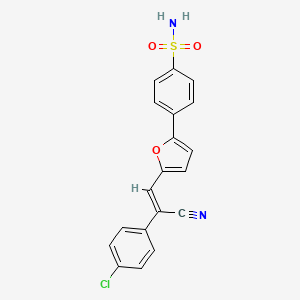
2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves complex chemical reactions. For instance, the synthesis of 3-Azidopropylamine involves the reaction of naphthalimide with 1,3 dibromopropane and K2CO3 . Another example is the synthesis of triethoxysilylated cyclen derivatives, which involves the use of (3-azidopropyl)triethoxysilane .Wissenschaftliche Forschungsanwendungen
C-H Functionalization
- Functionalization of Tetramethylsilane : Müller, Maichle‐Mössmer, and Bettinger (2013) described the use of a similar compound, 2-azido-4,4,5,5-tetramethyl-1,3,2-dioxaborol (pinBN3), for C-H functionalization of tetramethylsilane. This process involves the generation of a borylnitrene that inserts into the CH bond of tetramethylsilane, forming monoborylated and bisborylated aminoboranes (Müller, Maichle‐Mössmer, & Bettinger, 2013).
Polymerization Processes
- Precision Synthesis of Polymers : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for polymer synthesis. This process yielded polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Synthesis of Boronic Acid Derivatives
- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were studied for their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Organic-Inorganic Membrane Preparation
- Organic-Inorganic Polymer Membranes : Sforça, Yoshida, and Nunes (1999) prepared organic-inorganic polymer membranes by reacting 3-glycidoxypropyl trimethoxysilane with diamines containing polyether segments. These membranes showed promising results for nanofiltration and gas separation (Sforça, Yoshida, & Nunes, 1999).
Organometallic Chemistry
- Introduction of Boryl Substituent into Azulene : Kurotobi et al. (2003) successfully introduced the 4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl group into azulenes, demonstrating its application in organometallic chemistry (Kurotobi et al., 2003).
Material Synthesis and Surface Chemistry
- Surface Chemistry Studies : Miller, Furlong, and Tysoe (2012) studied the surface chemistry of isopropoxy tetramethyl dioxaborolane on Cu(111), providing insights into its interaction with metal surfaces and potential applications in materials science (Miller, Furlong, & Tysoe, 2012).
Eigenschaften
IUPAC Name |
2-(3-azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7-12-13-11/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUBYGPUDKFLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)




![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)
![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)
![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)


